molecular formula C42H36O24S6 B025538 4-Sulfocalix[6]arene Hydrate CAS No. 102088-39-1

4-Sulfocalix[6]arene Hydrate

Cat. No.: B025538
CAS No.: 102088-39-1
M. Wt: 1117.1 g/mol
InChI Key: BXOUPTJVBGEDIR-UHFFFAOYSA-N
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Description

4-Sulfocalix[6]arene Hydrate is a useful research compound. Its molecular formula is C42H36O24S6 and its molecular weight is 1117.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Efficiency in Synthesis

Sulfonic acid-functionalized calixarenes, akin to 4-Sulfocalix[6]arene Hydrate, have been identified as efficient catalysts in the synthesis of bioactive heterocycles. These compounds serve as metal-free organocatalysts, contributing to the sustainable development of various biologically active scaffolds. Their application ranges from facilitating reactions under diverse conditions to the creation of compounds with promising biological activities (Banerjee, Kaur, & Kaur, 2020).

Environmental Remediation

In environmental sciences, the sulfonated calixarenes’ unique properties make them viable for treatment processes such as metal sulfide precipitation. This application is crucial for effluent treatment processes like Acid Mine Drainage (AMD) treatment and in various industrial hydrometallurgical processes, showcasing the compounds' potential in mitigating environmental pollutants (Lewis, 2010).

Pharmaceutical Applications

Sulfonamides, which share functional groups with sulfonated calixarenes, have been extensively studied for their antimicrobial properties. These compounds form the basis of several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The research into sulfonamides paves the way for the exploration of sulfonated calixarenes like this compound in drug development, offering insights into their potential medicinal importance (Gulcin & Taslimi, 2018).

Safety and Hazards

The safety data sheet for 4-Sulfocalix6arene Hydrate suggests that it may cause skin and eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment when handling the compound .

Mechanism of Action

Target of Action

The primary targets of 4-Sulfocalix6arene Hydrate are ascorbic acid (AA), dopamine (DA), and uric acid (UA) . These are important biomolecules that participate in human metabolism .

Mode of Action

4-Sulfocalix6arene Hydrate interacts with its targets through an electrochemical biosensor . This biosensor is based on 4-sulfocalix6arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles . The CNTs/SCX6-AuPt–modified glassy carbon electrode (GCE) possesses excellent electrooxidation activity toward AA, DA, and UA .

Biochemical Pathways

The biochemical pathways affected by 4-Sulfocalix6arene Hydrate involve the electrooxidation of AA, DA, and UA . The high electrocatalytic activity and rapid electronic transfer ability of CNTs/SCX6-AuPt result in high selectivity, stability, reproducibility, and repeatability .

Pharmacokinetics

The pharmacokinetics of 4-Sulfocalix6The compound has been used to simultaneously determine aa, da, and ua in urine samples with good recoveries , suggesting that it may have favorable ADME properties.

Result of Action

The result of the action of 4-Sulfocalix6arene Hydrate is the highly sensitive and simultaneous determination of AA, DA, and UA . This may become a promising method for trace analysis of biological molecules in the complex physiological environment .

Action Environment

The action environment of 4-Sulfocalix6arene Hydrate is typically a complex physiological environment, such as urine samples . The compound has shown good recoveries in these environments, indicating that it is stable and effective under physiological conditions .

Properties

IUPAC Name

37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOUPTJVBGEDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36O24S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369270
Record name 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1117.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102088-39-1
Record name 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Sulfocalix[6]arene Hydrate
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Q & A

Q1: What makes 4-Sulfocalix[6]arene suitable for use in ion-selective electrodes?

A1: 4-Sulfocalix[6]arene exhibits a high affinity for certain ions, making it an ideal ionophore in ion-selective electrodes. Research has shown its effectiveness in developing electrodes for Pramoxine HCl detection. [] The presence of the sulfocalixarene moiety allows for selective binding of Pramoxine HCl, enabling its quantification even in complex matrices like pharmaceutical formulations and biological fluids. []

Q2: How does the incorporation of 4-Sulfocalix[6]arene as an ionophore improve the performance of ion-selective electrodes compared to those without an ionophore?

A2: Studies comparing sensors with and without 4-Sulfocalix[6]arene demonstrate its significant role in enhancing both sensitivity and selectivity. [] This improvement is attributed to the specific interactions between the ionophore and the target ion. The study highlighted that sensors incorporating 4-Sulfocalix[6]arene as an ionophore exhibited a wider linear response range and improved Nernstian slopes compared to the sensor without any ionophore. []

Q3: Beyond ion-selective electrodes, what other applications is 4-Sulfocalix[6]arene being explored for?

A3: 4-Sulfocalix[6]arene's ability to form complexes with various guest molecules makes it promising for diverse applications. For instance, researchers are investigating its use in constructing functionalized carbon nanotubes decorated with AuPt bimetallic nanodendrites. [] This area of research explores its potential in nanotechnology and material science.

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